molecular formula C10H10BrNO B2900895 5-Methylquinolin-6-ol;hydrobromide CAS No. 2287282-74-8

5-Methylquinolin-6-ol;hydrobromide

Cat. No. B2900895
CAS RN: 2287282-74-8
M. Wt: 240.1
InChI Key: IDQUVECQQMJERR-UHFFFAOYSA-N
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Description

5-Methylquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is a powder in physical form .


Synthesis Analysis

Quinoline derivatives are synthesized using various methods. One common approach is the reaction of anilines using malonic acid equivalents . Another method involves the reaction of anthranilic acid derivatives . The synthesis of quinoline derivatives has been a focus of medicinal chemistry research, with many attempts to synthesize and investigate new structural prototypes .


Molecular Structure Analysis

The InChI code for 5-Methylquinolin-6-ol;hydrobromide is 1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H . This indicates the presence of a bromine atom (Br), a nitrogen atom (N), and an oxygen atom (O) in the molecule.


Chemical Reactions Analysis

Quinoline derivatives, including 5-Methylquinolin-6-ol;hydrobromide, exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

5-Methylquinolin-6-ol;hydrobromide is a powder in physical form . It has a molecular weight of 240.1 . The compound is stored at room temperature .

Safety and Hazards

The safety information for 5-Methylquinolin-6-ol;hydrobromide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for 5-Methylquinolin-6-ol;hydrobromide are not mentioned in the search results, there is a general need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The development of new molecules containing the quinoline nucleus is rapidly progressing , indicating potential future research directions in this area.

properties

IUPAC Name

5-methylquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUVECQQMJERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylquinolin-6-ol;hydrobromide

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